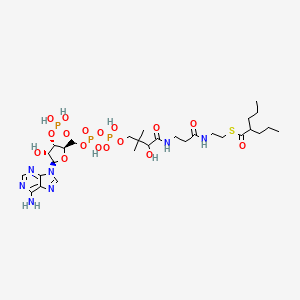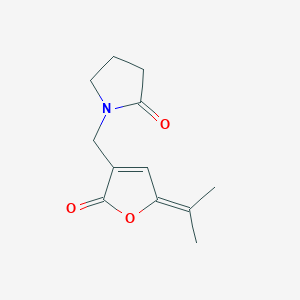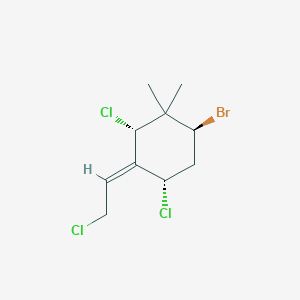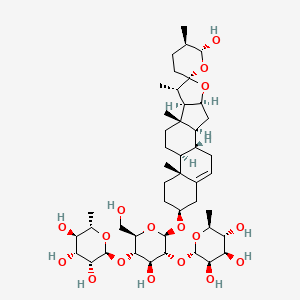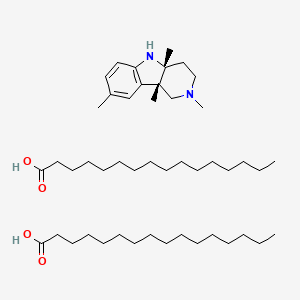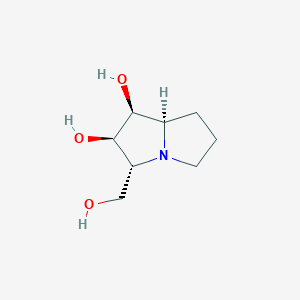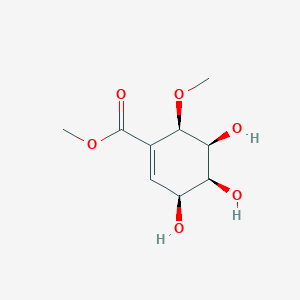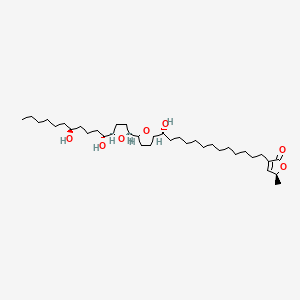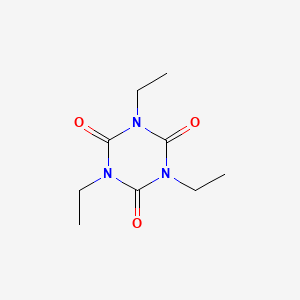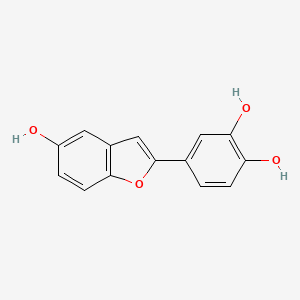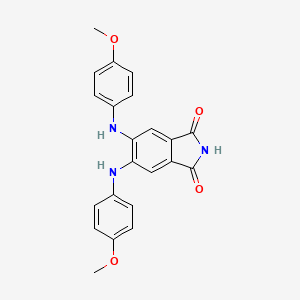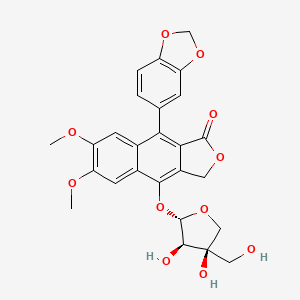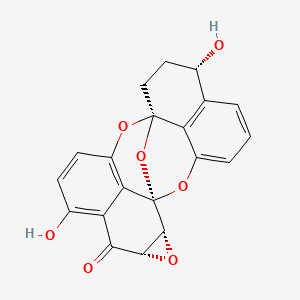
aplidinone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
aplidinone A is a natural product found in Aplidium conicum with data available.
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
Aplidinone A, along with its derivatives B and C, was isolated from the Mediterranean ascidian Aplidium conicum. Its structure was determined through spectroscopic data interpretation, with regiochemistry determined by comparing experimental 13C NMR chemical shifts with GIAO shielding calculations (Aiello et al., 2005).
Synthesis for Medicinal Chemistry
Synthetic analogues of aplidinone A were created for in vitro screening for cytotoxic and pro-apoptotic activity, demonstrating the potential of natural products as lead structures in medicinal chemistry. One synthetic analogue showed potent cytotoxic and pro-apoptotic effects against tumor cell lines and inhibited TNFalpha-induced NF-kappaB activation in a human leukemia T cell line (Aiello et al., 2010).
Potential Cellular Targets and Mechanism of Action
Research indicates that mitochondria-associated processes may be potential cellular targets of Aplidin. Gene-expression profiling revealed that fatty acid metabolism, sterol biosynthesis, energy metabolism, the tricarboxylic acid cycle, and ATP synthesis are affected by Aplidin treatment. Additionally, synergy with cytosine arabinoside (araC) in leukemia and lymphoma models suggests new insights into the drug's mechanism of action (Humeniuk et al., 2007).
In Vitro Characterization of Human Biotransformation Pathways
Aplidine undergoes metabolism primarily by CYP3A4 and also by CYP2A6, 2E1, and 4A11. Metabolism leads to the generation of several metabolites, indicating the complexity of its biotransformation pathways in humans. This understanding is crucial for interpreting the drug's pharmacokinetics (Brandon et al., 2007).
Quinone and Hydroquinone Metabolites from Ascidians
Aplidium species, including the source of aplidinone A, are known for their diverse and bioactive non-nitrogenous metabolites, predominantly prenylated quinones and hydroquinones. These metabolites have been the subject of various studies due to their structural uniqueness and biological activities (Bertanha et al., 2014).
Propiedades
Nombre del producto |
aplidinone A |
|---|---|
Fórmula molecular |
C19H25NO5S |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-methoxy-1,1-dioxo-3,4-dihydro-2H-1λ6,4-benzothiazine-5,8-dione |
InChI |
InChI=1S/C19H25NO5S/c1-12(2)6-5-7-13(3)8-9-14-16(21)15-19(17(22)18(14)25-4)26(23,24)11-10-20-15/h6,8,20H,5,7,9-11H2,1-4H3/b13-8+ |
Clave InChI |
MTOMQQYCVUGPRP-MDWZMJQESA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=C(C(=O)C2=C(C1=O)NCCS2(=O)=O)OC)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C(C(=O)C2=C(C1=O)NCCS2(=O)=O)OC)C)C |
Sinónimos |
aplidinone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



